![molecular formula C14H10ClN3OS B2457800 1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde CAS No. 860788-76-7](/img/structure/B2457800.png)
1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, a thiophene ring, and a pyrrole ring . It is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound could involve several steps, including the formation of the pyrimidine ring, the introduction of the thiophene ring, and the formation of the pyrrole ring. The exact synthesis process would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by its three rings: a pyrimidine ring, a thiophene ring, and a pyrrole ring. These rings are connected in a specific arrangement, with various substituents attached to the rings .Chemical Reactions Analysis
This compound can participate in various chemical reactions, due to the presence of its multiple functional groups. For example, it could undergo reactions involving the pyrimidine ring, the thiophene ring, or the pyrrole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, its solubility, melting point, and boiling point would be influenced by factors such as the presence of polar groups and the size and shape of the molecule .Aplicaciones Científicas De Investigación
1-4-3-chloro-6-methyl-2-pyrimidin-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research. It is used as a building block for the synthesis of various compounds, such as heterocyclic compounds, pharmaceuticals, and agrochemicals. It is also used as a starting material for the synthesis of various polymers and as a reagent for the synthesis of other compounds. Furthermore, it has been used in the synthesis of various heterocyclic compounds, such as pyrrolizidine alkaloids, which have been studied for their potential applications in medicine.
Mecanismo De Acción
The mechanism of action of 1-4-3-chloro-6-methyl-2-pyrimidin-1H-pyrrole-2-carbaldehyde is not fully understood. However, it is known that the compound acts as a proton donor, as it has a strong electron-withdrawing group (chloro) attached to the aromatic ring. This allows the compound to react with a variety of other compounds, such as acids and bases. Furthermore, it is believed that the compound can form hydrogen bonds with other molecules, which can affect its reactivity.
Biochemical and Physiological Effects
1-4-3-chloro-6-methyl-2-pyrimidin-1H-pyrrole-2-carbaldehyde has been studied for its biochemical and physiological effects. Studies have shown that the compound can interact with enzymes and proteins, which can affect their function. Furthermore, studies have shown that the compound can interact with DNA, which can affect gene expression and cell growth. Additionally, studies have shown that the compound can interact with various hormones, which can affect various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-4-3-chloro-6-methyl-2-pyrimidin-1H-pyrrole-2-carbaldehyde has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in solution. Furthermore, it is non-toxic and has a low boiling point, which makes it easy to handle and store. Additionally, it is soluble in various solvents, which makes it easy to work with. However, it is important to note that the compound can react with a variety of other compounds, and this can affect the results of the experiment.
Direcciones Futuras
1-4-3-chloro-6-methyl-2-pyrimidin-1H-pyrrole-2-carbaldehyde has a wide range of potential applications in scientific research. Future research should focus on the biochemical and physiological effects of the compound, as well as its potential applications in medicine. Additionally, further research should be conducted on the synthesis of the compound, as well as its potential uses in other fields, such as agrochemicals and polymers. Furthermore, research should be conducted on the potential toxicity of the compound, as well as its potential interactions with other compounds. Finally, research should be conducted on the potential applications of the compound in drug discovery and design.
Métodos De Síntesis
1-4-3-chloro-6-methyl-2-pyrimidin-1H-pyrrole-2-carbaldehyde can be synthesized using a two-step process. In the first step, a reaction between a thiophenol and a chloroacetyl chloride in the presence of a base such as sodium carbonate yields the desired compound. In the second step, a reaction between the compound and a methyl iodide in the presence of a base such as potassium carbonate yields the final product. This method of synthesis is simple and efficient, and the product can be purified using a column chromatography technique.
Safety and Hazards
Propiedades
IUPAC Name |
1-[4-(3-chlorothiophen-2-yl)-6-methylpyrimidin-2-yl]pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c1-9-7-12(13-11(15)4-6-20-13)17-14(16-9)18-5-2-3-10(18)8-19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULQZTTUHYJUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CC=C2C=O)C3=C(C=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
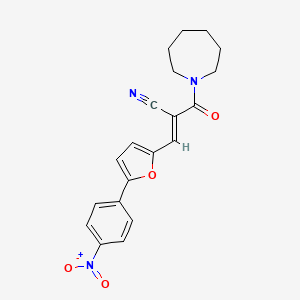
![4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2457720.png)
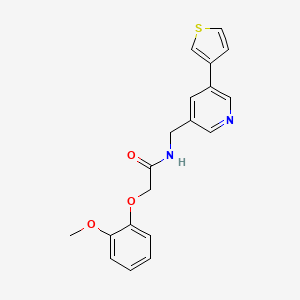
![(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2457723.png)
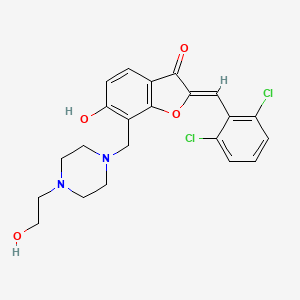
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide](/img/structure/B2457725.png)
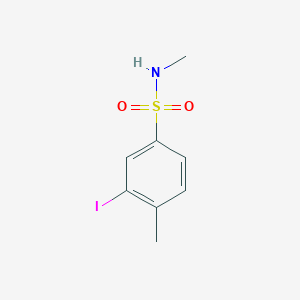
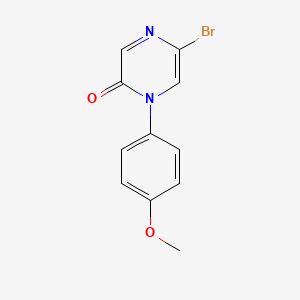
![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2457733.png)
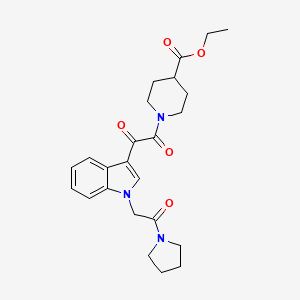


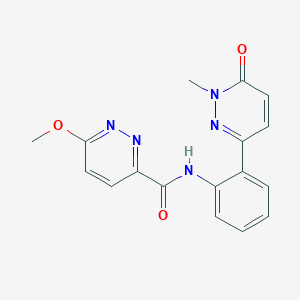
![N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide](/img/structure/B2457740.png)
